molecular formula C20H25N3O B3012119 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034506-01-7

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B3012119
CAS No.: 2034506-01-7
M. Wt: 323.44
InChI Key: NTJPCDNNYSACMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a cyclohex-3-enecarboxamide moiety makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-15-19(17-9-5-3-6-10-17)16(2)23(22-15)14-13-21-20(24)18-11-7-4-8-12-18/h3-7,9-10,18H,8,11-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJPCDNNYSACMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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